molecular formula C16H19N3O5 B15089951 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate

Cat. No.: B15089951
M. Wt: 333.34 g/mol
InChI Key: GLTHODFTRSIXMR-BTJKTKAUSA-N
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Description

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate typically involves the reaction of 5-amino-1H-indazole with 2,2-dimethylpropan-1-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its maleate salt form .

Chemical Reactions Analysis

Types of Reactions

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-amino-1H-indazol-1-yl)-2,2-dimethylpropan-1-one maleate is unique due to its specific structural features, such as the presence of the 2,2-dimethylpropan-1-one moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H19N3O5

Molecular Weight

333.34 g/mol

IUPAC Name

1-(5-aminoindazol-1-yl)-2,2-dimethylpropan-1-one;(Z)-but-2-enedioic acid

InChI

InChI=1S/C12H15N3O.C4H4O4/c1-12(2,3)11(16)15-10-5-4-9(13)6-8(10)7-14-15;5-3(6)1-2-4(7)8/h4-7H,13H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GLTHODFTRSIXMR-BTJKTKAUSA-N

Isomeric SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)N)C=N1.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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